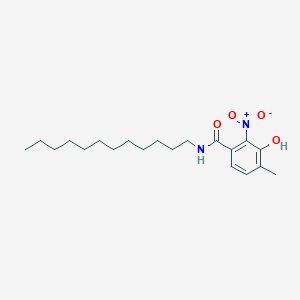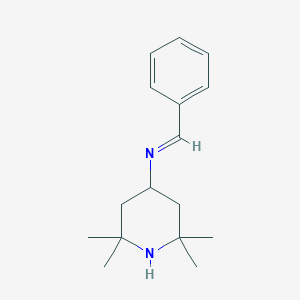![molecular formula C13H11N3 B376889 2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile CAS No. 380652-33-5](/img/structure/B376889.png)
2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile is an organic compound characterized by its unique structure, which includes a pyridine ring and a propanedinitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-prop-2-enylpyridine and malononitrile.
Condensation Reaction: The key step involves a condensation reaction between 1-prop-2-enylpyridine and malononitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide. This reaction is typically carried out in an organic solvent like ethanol or dimethyl sulfoxide.
Reaction Conditions: The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and solvents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-[2-(1-Hexylpyridin-4-ylidene)ethylidene]propanedinitrile
- 2-[2-(1-Phenylpyridin-4-ylidene)ethylidene]propanedinitrile
Uniqueness
2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
380652-33-5 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25g/mol |
IUPAC 名称 |
2-[2-(1-prop-2-enylpyridin-4-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C13H11N3/c1-2-7-16-8-5-12(6-9-16)3-4-13(10-14)11-15/h2-6,8-9H,1,7H2 |
InChI 键 |
CJMFUFWDOCCMHN-UHFFFAOYSA-N |
SMILES |
C=CCN1C=CC(=CC=C(C#N)C#N)C=C1 |
规范 SMILES |
C=CCN1C=CC(=CC=C(C#N)C#N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Amino-4-methylphenyl)imino]-2,6-ditert-butyl-2,5-cyclohexadien-1-one](/img/structure/B376813.png)

![8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene](/img/structure/B376816.png)
![2,6-Ditert-butyl-4-[(2,4-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376818.png)
![N-{(3,5-ditert-butyl-4-hydroxyphenyl)[(4-methylphenyl)imino]methyl}-N-(4-methylphenyl)benzamide](/img/structure/B376819.png)
![1,2-Bis[1-(1-naphthyl)ethylidene]hydrazine](/img/structure/B376821.png)
![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B376823.png)
![1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-nitrophenyl)hydrazone]](/img/structure/B376825.png)
![(4Z)-5-oxo-4-[(phenylamino)methylidene]-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B376827.png)
![2-Methylsulfanyl-naphtho[1,2-d]oxazole](/img/structure/B376830.png)

![2-[(2,4,6-Trimethylphenyl)sulfonyl]biphenyl](/img/structure/B376836.png)
![4,4'-bis[1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium-1-ylidene)cyclohexa-2,5-dien-4-ylidene]](/img/structure/B376837.png)
